Tert-butyl 4-nitropiperidine-1-carboxylate

Medicinal Chemistry Amine Protection Strategy Synthetic Intermediate Stability

Select this compound for its orthogonal Boc protection—stability under basic/nucleophilic conditions with selective TFA-labile deprotection enables streamlined multi-step synthesis. Direct catalytic hydrogenation (H₂, Pd/C) yields N-Boc-4-aminopiperidine without premature deprotection, critical for kinase inhibitor and PROTAC assembly. Unlike unprotected 4-nitropiperidine or hydrochloride salt, the Boc group prevents undesired side reactions and ensures regiochemical control during spirocyclization. Batch-specific CoA (NMR, HPLC, GC) provided. Long-term storage stability (2–8°C) supports kilogram-scale procurement campaigns.

Molecular Formula C10H18N2O4
Molecular Weight 230.264
CAS No. 1228630-89-4
Cat. No. B593881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-nitropiperidine-1-carboxylate
CAS1228630-89-4
Molecular FormulaC10H18N2O4
Molecular Weight230.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)[N+](=O)[O-]
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h8H,4-7H2,1-3H3
InChIKeyXASYUHHGRZOCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-nitropiperidine-1-carboxylate (CAS 1228630-89-4): Overview and Procurement Context


Tert-butyl 4-nitropiperidine-1-carboxylate (CAS 1228630-89-4), also known as N-Boc-4-nitropiperidine or 1-(tert-butoxycarbonyl)-4-nitropiperidine, is an N-protected 4-nitropiperidine derivative with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol [1]. It belongs to the class of N-Boc-protected heterocyclic building blocks, wherein the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, leaving the 4-nitro group available for selective reduction or further functionalization . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, with applications spanning the synthesis of kinase inhibitor scaffolds, GPCR-targeting ligands, and spiropiperidine analogues [2].

Why tert-Butyl 4-nitropiperidine-1-carboxylate Cannot Be Simply Substituted with Unprotected or Alternative N-Protected 4-Nitropiperidines


Generic substitution of tert-butyl 4-nitropiperidine-1-carboxylate with alternatives such as unprotected 4-nitropiperidine, 4-nitropiperidine hydrochloride (CAS 1881295-85-7), or other N-protected variants (e.g., Cbz- or Fmoc-protected) introduces quantifiable risks in synthetic workflow efficiency, chemoselectivity, and downstream purity . Unprotected 4-nitropiperidine exhibits a secondary amine (pKa ~10-11) that can undergo undesired side reactions during multi-step sequences, including nucleophilic addition to electrophilic intermediates or premature metal coordination, necessitating additional protection/deprotection steps that reduce overall yield [1]. The Boc group of tert-butyl 4-nitropiperidine-1-carboxylate offers a specific acid-labile orthogonal protection strategy: it remains stable under basic and nucleophilic conditions but can be selectively removed with TFA/DCM (typically 20-50% TFA) without affecting benzyl ethers, silyl ethers, or other base-labile protecting groups commonly employed in complex molecule synthesis [2]. In contrast, the hydrochloride salt form, while commercially available, imposes solubility constraints in aprotic organic solvents and introduces counterion management complexities that impact reaction reproducibility at scale. The quantitative evidence below substantiates these differentiation points for informed procurement decisions.

Quantitative Differentiation Evidence: tert-Butyl 4-nitropiperidine-1-carboxylate vs. Closest Analogs


N-Boc Protection Enables 4-Aminopiperidine Synthesis with Prevention of Spontaneous Self-Condensation

The Boc protection of tert-butyl 4-nitropiperidine-1-carboxylate serves as a latent form of 4-aminopiperidine, preventing the spontaneous self-condensation and oligomerization that occurs when unprotected 4-aminopiperidine is stored or handled under ambient conditions [1]. 4-Aminopiperidine in its free base form undergoes rapid intermolecular reactions (e.g., Schiff base formation with trace carbonyl impurities, or oxidation) leading to purity degradation within hours to days; the Boc-protected nitro precursor remains stable under recommended storage conditions (2-8°C), enabling long-term inventory management and reproducible synthetic outcomes [2]. This protection strategy is particularly critical for multi-step pharmaceutical syntheses where 4-aminopiperidine must be generated in situ immediately prior to coupling reactions .

Medicinal Chemistry Amine Protection Strategy Synthetic Intermediate Stability

Solubility Profile in Organic Solvents Distinguishes Boc-Protected Derivative from Hydrochloride Salt Form

tert-Butyl 4-nitropiperidine-1-carboxylate demonstrates markedly different solubility characteristics compared to 4-nitropiperidine hydrochloride (CAS 1881295-85-7), a commonly considered alternative . The Boc-protected derivative is freely soluble in a broad range of aprotic organic solvents including dichloromethane, tetrahydrofuran, ethyl acetate, and dimethyl sulfoxide—solvents routinely employed in palladium-catalyzed couplings, nucleophilic substitutions, and reductions . In contrast, 4-nitropiperidine hydrochloride exhibits limited solubility in aprotic organic media and typically requires aqueous or protic solvent systems (e.g., methanol, water) for dissolution, which are incompatible with many water-sensitive reagents and catalytic transformations . This solubility differential translates directly to reaction medium flexibility and compatibility with standard synthetic protocols in medicinal chemistry workflows.

Process Chemistry Solubility Optimization Reaction Medium Selection

Batch-to-Batch Quality Consistency Enabled by Vendor-Supplied Analytical Certification

Commercial suppliers of tert-butyl 4-nitropiperidine-1-carboxylate (CAS 1228630-89-4) provide batch-specific analytical documentation including ¹H NMR (400 MHz in CDCl₃), HPLC purity assessment (≥95% to ≥98% depending on grade), and GC analysis, enabling direct verification of identity and purity prior to use in critical synthetic sequences . This level of quality documentation is not uniformly available for less common or custom-synthesized 4-nitropiperidine derivatives, where users must independently validate identity and purity—a time-consuming and resource-intensive process. The availability of standardized analytical data, including a published ¹H NMR spectrum in CDCl₃ for direct comparison, reduces the risk of misidentification and ensures that procurement decisions are based on verified material quality rather than supplier claims alone .

Quality Control Procurement Assurance Analytical Characterization

Orthogonal Deprotection Compatibility Enables Sequential Functionalization Without Competing Side Reactions

The Boc group of tert-butyl 4-nitropiperidine-1-carboxylate provides orthogonal protection that is stable under conditions that cleave alternative protecting groups such as Cbz (hydrogenolysis) or Fmoc (base), while being selectively removable under mild acidic conditions (TFA/DCM, 20-50% TFA at room temperature) without affecting acid-sensitive functional groups when appropriately scavenged [1]. This orthogonality is quantifiably advantageous in multi-step sequences: the Boc group remains intact during nitro reduction (H₂, Pd/C) and subsequent N-alkylation or acylation steps, allowing the piperidine nitrogen to be unmasked only at the final stage of synthesis [2]. In contrast, alternative N-protected 4-nitropiperidines (e.g., Cbz-protected) would undergo concurrent deprotection during catalytic hydrogenation of the nitro group, leading to unprotected 4-aminopiperidine that can participate in undesired side reactions [3].

Orthogonal Protection Multi-Step Synthesis Chemoselectivity

Regioselective Reduction of Nitro Group Over Boc-Deprotection: Pd/C-Catalyzed Hydrogenation Selectivity

Under standard catalytic hydrogenation conditions (H₂, 1 atm, Pd/C), tert-butyl 4-nitropiperidine-1-carboxylate undergoes selective reduction of the 4-nitro group to the corresponding 4-amino derivative without concomitant cleavage of the N-Boc protecting group [1]. This chemoselectivity is quantifiable: reactions employing 0.4-5 mol% Pd/C in solvents such as methanol or water achieve nitro-to-amine conversion with reported yields of 80-95% for structurally analogous N-Boc-4-nitropiperidines, while Boc group integrity remains >95% intact as confirmed by NMR analysis of the crude reaction mixture [2]. This selectivity contrasts with the behavior of N-benzyl-protected 4-nitropiperidines, where hydrogenolytic N-debenzylation competes with or outpaces nitro reduction under identical conditions, necessitating alternative reduction protocols (e.g., SnCl₂, Zn/HCl) that may compromise functional group tolerance [3].

Catalytic Hydrogenation Chemoselectivity Process Chemistry

Procurement-Driven Application Scenarios for tert-Butyl 4-nitropiperidine-1-carboxylate


Synthesis of N-Boc-4-aminopiperidine as a Versatile Intermediate for Kinase Inhibitor Scaffolds

tert-Butyl 4-nitropiperidine-1-carboxylate serves as the direct precursor to N-Boc-4-aminopiperidine via selective catalytic hydrogenation (H₂, Pd/C) without Boc cleavage, as documented in Section 3 Evidence Item 5 [1]. The resulting N-Boc-4-aminopiperidine is a critical building block for constructing piperidine-containing kinase inhibitors, where the 4-amino group undergoes amide coupling with carboxylic acid-containing heterocyclic cores or reductive amination with aldehyde-functionalized fragments . The orthogonal Boc protection enables subsequent N-deprotection (TFA/DCM) to reveal the secondary amine for further diversification, a strategic advantage over unprotected 4-aminopiperidine which would require cumbersome re-protection sequences [2]. This application scenario is particularly relevant for medicinal chemistry groups engaged in fragment-based drug discovery or scaffold-hopping campaigns targeting the ATP-binding pocket of kinases.

Preparation of Spiropiperidine Analogues for GPCR-Targeted Drug Discovery

As demonstrated in the synthesis of the maraviroc eastern pharmacophore analogue, N-Boc 4-nitropiperidine can be converted into spirolactam piperidines through a two-step sequence from N-Boc-piperidone [1]. The Boc protection of the piperidine nitrogen is essential for maintaining regiochemical control during spirocyclization reactions; unprotected or hydrochloride salt forms would undergo competitive N-alkylation leading to undesired quaternary ammonium byproducts [2]. The nitro group serves as a latent amine that can be reduced at a strategically chosen point in the synthetic sequence, enabling the introduction of amine functionality after construction of the complex spirocyclic framework—an approach that minimizes protecting group manipulations and improves overall yield [3]. This application scenario is directly relevant to GPCR modulator discovery programs, particularly those targeting chemokine receptors (CCR5, CXCR4) and aminergic GPCRs where piperidine-containing scaffolds are privileged pharmacophores.

Orthogonal Protection Strategy in Multi-Step Fragment Coupling for Targeted Protein Degraders (PROTACs)

In the assembly of PROTAC molecules, which require sequential conjugation of a target-binding warhead, a linker moiety, and an E3 ligase ligand, the orthogonal protection offered by tert-butyl 4-nitropiperidine-1-carboxylate provides quantifiable synthetic advantages [1]. The Boc group remains stable during amide bond formations, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and palladium-catalyzed cross-couplings, allowing the 4-nitropiperidine moiety to be incorporated into complex intermediates without premature deprotection . Following nitro reduction to the 4-amino derivative, the revealed primary amine can be conjugated to carboxylic acid-containing linkers or warheads, after which the Boc group is selectively removed with TFA to unmask the piperidine nitrogen for final functionalization or to serve as a solubilizing group [2]. This sequential orthogonal deprotection strategy is not accessible with alternative protecting groups (Cbz, Fmoc) that lack the requisite stability profile across the diverse reaction conditions encountered in PROTAC synthesis [3].

Stable Synthetic Intermediate for Process Chemistry Scale-Up and Long-Term Inventory Management

For process chemistry groups transitioning medicinal chemistry routes to scalable manufacturing, tert-butyl 4-nitropiperidine-1-carboxylate offers quantifiable advantages in supply chain reliability and shelf-life stability [1]. As established in Section 3 Evidence Item 1, the Boc-protected nitro derivative remains stable under recommended storage conditions (2-8°C, inert atmosphere) for extended periods, whereas the corresponding 4-aminopiperidine free base undergoes rapid degradation via self-condensation and oxidation . This stability enables procurement of larger batch quantities with reduced risk of material obsolescence, supporting multi-gram to kilogram-scale campaigns without the need for just-in-time synthesis. Furthermore, the availability of batch-specific analytical certificates (NMR, HPLC, GC) from commercial suppliers, as noted in Section 3 Evidence Item 3, provides the quality documentation required for regulatory submissions and technology transfer packages [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-nitropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.